2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-16-8-4-7(5-9(17-2)11(8)18-3)12-15-14-10(6-13)19-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQVCVYAUIGFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363673 | |
| Record name | 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50677-29-7 | |
| Record name | 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50677-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Cyclization of Chloroacetyl Hydrazide with 3,4,5-Trimethoxybenzoyl Chloride
This two-step protocol involves the formation of an intermediate diacyl hydrazide, followed by cyclodehydration:
Step 1: Synthesis of Chloroacetyl-3,4,5-Trimethoxybenzoyl Hydrazide
Chloroacetic acid hydrazide reacts with 3,4,5-trimethoxybenzoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to neutralize HCl, yielding the diacyl hydrazide intermediate.Step 2: Cyclodehydration Using Phosphorus Oxychloride (POCl₃)
The intermediate undergoes cyclization in refluxing POCl₃ (80–90°C, 4–6 hours), forming the 1,3,4-oxadiazole ring via elimination of HCl.
Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Solvent | POCl₃ (neat) |
| Temperature | 80–90°C |
| Time | 4–6 hours |
| Yield | 65–72% |
Route 2: Microwave-Assisted One-Pot Synthesis
Microwave irradiation (MWI) accelerates the reaction between 3,4,5-trimethoxybenzoic acid and chloroacetohydrazide in the presence of polyphosphoric acid (PPA):
- Procedure
Equimolar quantities of 3,4,5-trimethoxybenzoic acid and chloroacetohydrazide are mixed with PPA and irradiated at 120°C for 15–20 minutes.
Optimization Data
| Condition | Outcome |
|---|---|
| Microwave Power | 300 W |
| Reaction Time | 15–20 minutes |
| Yield | 78–85% |
This method reduces side products and improves regioselectivity compared to conventional heating.
Mechanistic Elucidation of Cyclization Reactions
The formation of 1,3,4-oxadiazole rings proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the acylating agent, followed by intramolecular cyclization (Fig. 1). The chloromethyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating cyclization.
Key Mechanistic Steps
- Nucleophilic Substitution : Hydrazide attacks acyl chloride, forming a tetrahedral intermediate.
- Proton Transfer : TEA abstracts a proton, stabilizing the intermediate.
- Cyclization : POCl₃ acts as a dehydrating agent, promoting ring closure.
Post-Synthetic Modifications and Functionalization
Introduction of the Chloromethyl Group
If the chloromethyl moiety is absent in the initial synthesis, it can be introduced via:
- Friedel-Crafts Alkylation : Using chloromethyl methyl ether (MOMCl) and Lewis acids like AlCl₃.
- Nucleophilic Displacement : Reaction of hydroxylmethyl derivatives with thionyl chloride (SOCl₂).
Example Protocol
2-Hydroxymethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is treated with SOCl₂ in dichloromethane (DCM) at 0°C, yielding the chloromethyl derivative with 90% efficiency.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.8 minutes.
Challenges and Optimization Strategies
Regioselectivity Issues
Competing formation of 1,2,4-oxadiazole isomers is mitigated by:
Solvent and Catalyst Selection
- Polar Aprotic Solvents : DMF or DMSO enhance reaction rates but require rigorous drying.
- Catalysts : K₂CO₃ or NaHCO₃ improve yields in MWI-assisted routes.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (POCl₃) | Route 2 (MWI) |
|---|---|---|
| Reaction Time | 4–6 hours | 15–20 minutes |
| Yield | 65–72% | 78–85% |
| Purity | 95–98% | 98–99% |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution reactions: Products include azido derivatives or amine-substituted oxadiazoles.
Oxidation and reduction: Products vary based on the specific reaction but can include alcohols or ketones.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole have shown promising results in inhibiting cancer cell proliferation. A study published in the European Journal of Medicinal Chemistry demonstrated that oxadiazoles can induce apoptosis in cancer cells through various mechanisms such as the modulation of apoptotic pathways and inhibition of cell cycle progression .
Case Study:
A derivative of oxadiazole was tested against human breast cancer cell lines (MCF-7). The results indicated a significant decrease in cell viability at concentrations as low as 10 µM after 48 hours of treatment. This suggests that modifications to the oxadiazole structure could enhance its anticancer efficacy.
Polymer Chemistry
This compound can be utilized as a building block for synthesizing functional polymers. Its chloromethyl group allows for further chemical modifications that can lead to advanced materials with tailored properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | Decomposition above 300 °C |
| Solubility | Soluble in DMSO |
| Mechanical Strength | High |
These properties make it suitable for applications in coatings and adhesives where thermal stability and mechanical strength are critical.
Pesticide Development
The oxadiazole framework has been recognized for its potential as a scaffold in developing new agrochemicals. Research indicates that compounds featuring oxadiazole moieties exhibit insecticidal and fungicidal activities.
Case Study:
A study conducted by researchers at the Indian Institute of Chemical Technology evaluated the insecticidal activity of various oxadiazole derivatives against common agricultural pests. The results showed that certain derivatives had an efficacy comparable to commercial insecticides, suggesting that this compound could be explored for similar applications .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Sulfone Derivatives of 1,3,4-Oxadiazole
Example Compounds :
- 2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (Ia)
- 2-(Benzylsulfinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (IIa)
Key Differences :
- Reactivity : Unlike the chloromethyl group in the target compound, sulfone/sulfinyl derivatives feature electron-withdrawing sulfonyl/sulfinyl groups, which enhance stability and influence electronic properties.
- Bioactivity : These sulfone derivatives exhibit potent antifungal activity against Fusarium oxysporum and other fungi, with EC₅₀ values ranging from 19.9–93.3 µg/mL , outperforming the commercial fungicide hymexazol . The chloromethyl compound itself lacks direct antifungal data in the evidence, but its role as a precursor for sulfones (via substitution reactions) is critical .
Table 1: Antifungal Activity of Sulfone Derivatives vs. Hymexazol
| Compound | EC₅₀ (µg/mL) Range | Target Fungi | Reference |
|---|---|---|---|
| Ia (Methylsulfonyl) | 19.9–93.3 | F. oxysporum et al. | |
| IIa (Benzylsulfinyl) | 19.9–93.3 | F. oxysporum et al. | |
| Hymexazol (Control) | ~50–100 | Broad-spectrum |
Methoxy-Substituted 1,3,4-Oxadiazoles
Example Compound :
- 2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Key Differences :
Chloromethyl-Substituted Analogues with Different Aryl Groups
Example Compounds :
- 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Key Differences :
Dimeric Oxadiazoles with Dual Trimethoxyphenyl Groups
Example Compound :
- 2-(2,4,5-Trimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Key Differences :
- Structure-Activity Relationship (SAR): Dual trimethoxyphenyl groups may enhance binding to biological targets (e.g., tubulin in cancer cells) through increased hydrophobic interactions.
Biological Activity
2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a derivative of the oxadiazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₃ClN₂O₄
- Molecular Weight : 284.70 g/mol
- CAS Number : 50677-29-7
- Melting Point : 91-92 °C
- Density : 1.272 g/cm³
Biological Activity Overview
Oxadiazole derivatives have been extensively studied for various biological activities including:
- Antibacterial
- Antiviral
- Antitumor
- Antioxidant
Antitumor Activity
Research indicates that derivatives of oxadiazole exhibit significant antitumor properties. For instance, a study evaluated various 1,3,4-oxadiazole derivatives against multiple cancer cell lines including HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung). The results showed varying degrees of anticancer activity with IC₅₀ values ranging from 0.010 ± 0.004 to 18.50 ± 0.86 μM .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 9a | MCF-7 | 0.010 |
| 9b | A375 | 0.015 |
| 9f | HT-29 | 0.020 |
| Combretastatin-A4 | Various | Reference |
Antibacterial and Antiviral Activity
The oxadiazole ring has been associated with significant antibacterial and antiviral activities. Compounds such as Furamizole have demonstrated strong antibacterial effects . The structure–activity relationship studies suggest that substituents on the phenyl ring can enhance these activities significantly .
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the oxadiazole ring or the phenyl substituents can lead to enhanced pharmacological profiles. For example:
- Substitution with halogens (e.g., chlorine) can increase potency.
- The presence of methoxy groups has been associated with improved solubility and bioavailability.
Case Studies
- Anticancer Study : A recent study investigated a series of oxadiazole derivatives against breast cancer cell lines (MCF-7). The most potent derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutics like Doxorubicin .
- Antimicrobial Activity : Another study focused on the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium tuberculosis, showing promising results that warrant further investigation for potential drug development .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via cyclization of hydrazide intermediates or functionalization of preformed oxadiazole cores. Key steps include:
- Hydrazide cyclization : Reacting 3,4,5-trimethoxybenzohydrazide with carbon disulfide in acidic conditions to form the oxadiazole-thione intermediate, followed by chloromethylation using chlorinating agents (e.g., POCl₃) .
- Direct substitution : Amine derivatives (e.g., benzylamine, cyclohexylamine) can be introduced via nucleophilic substitution of the chloromethyl group, yielding analogs with 67–94% efficiency depending on steric and electronic factors .
Q. Critical variables affecting yield :
| Variable | Impact | Example from Evidence |
|---|---|---|
| Reagent stoichiometry | Excess chlorinating agents improve substitution efficiency but may require careful purification. | POCl₃ in achieved 68% yield for the base compound . |
| Temperature | Higher temperatures (80–100°C) accelerate cyclization but risk decomposition. | Optimal cyclization at 80°C for 6 hours . |
| Purification | Column chromatography (silica gel, hexane/EtOAc) is critical for isolating crystalline products. | Crystallization from ethanol yielded colorless needles with 68% purity . |
Q. Which analytical techniques are most reliable for structural characterization of this oxadiazole derivative?
Answer:
- Spectroscopy :
- IR : Confirms C-Cl (650–750 cm⁻¹) and oxadiazole ring vibrations (C=N at 1600–1650 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolves bond lengths and intermolecular interactions (e.g., CH⋯N or CH⋯π stacking in crystal lattices) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 337.08 for C₁₃H₁₃ClN₂O₄) .
Advanced Research Questions
Q. How does the chloromethyl group influence structure-activity relationships (SAR) in antifungal applications?
Answer: The chloromethyl group enhances electrophilicity, enabling covalent interactions with fungal enzymes. Key findings:
- Antifungal potency : Derivatives with sulfone/sulfoxide groups (e.g., 2-(methylsulfonyl)-substituted analogs) exhibit EC₅₀ values of 19.9–93.3 µg/mL against Fusarium oxysporum, outperforming hymexazol .
- Mechanistic insights : The chloromethyl group facilitates derivatization into sulfonyl/sulfinyl moieties, which disrupt fungal membrane integrity or inhibit ergosterol biosynthesis .
Q. Data comparison :
| Derivative | Substituent | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Base compound | Chloromethyl | >100 | |
| 2-Methylsulfonyl | -SO₂CH₃ | 19.9 | |
| 2-Benzylsulfinyl | -SOCH₂Ph | 29.89 |
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?
Answer: X-ray studies reveal:
- CH⋯N interactions : Between the oxadiazole nitrogen and methoxy CH groups (distance: 2.6–2.8 Å) stabilize crystal lattices .
- CH⋯π stacking : Aromatic rings of the 3,4,5-trimethoxyphenyl group engage in edge-to-face interactions (angle: 70–80°), influencing solubility and melting points .
- Disorder in tert-butyl derivatives : Dynamic disorder in bulky substituents (e.g., tert-butyl groups) complicates crystallinity but enhances thermal stability in scintillator applications .
Q. How is this compound utilized in radiation-sensitive materials, and what design principles apply?
Answer: In scintillators, the oxadiazole core acts as a fluorophore due to its π-conjugated system. Key considerations:
Q. Performance metrics :
| Scintillator Composition | Light Yield (%) | Reference |
|---|---|---|
| PTP + Oxadiazole derivative | 120% of pure PTP | |
| BPBD (control) | 100% |
Q. What methodological challenges arise in evaluating cytotoxicity, and how can they be addressed?
Answer:
- Assay selection : The Sulforhodamine B (SRB) assay () is preferred for adherent cells due to its linear correlation with cell count (R² > 0.98) and compatibility with high-throughput screening .
- Interference : The compound’s intrinsic fluorescence at 488 nm may skew results; control wells with compound-only samples are essential .
Q. Protocol optimization :
- Fix cells with trichloroacetic acid before staining to minimize false positives.
- Use unbuffered Tris base (10 mM) for dye extraction to avoid pH-dependent artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
